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molecular formula C7H8ClNO B151041 (2-Amino-6-chlorophenyl)methanol CAS No. 39885-08-0

(2-Amino-6-chlorophenyl)methanol

Cat. No. B151041
M. Wt: 157.6 g/mol
InChI Key: YKQICINWSAISBB-UHFFFAOYSA-N
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Patent
US09130177B2

Procedure details

(2-Amino-6-chlorophenyl)methanol (16 g, 102 mmol), 3,5-dimethylacetophenone (22.6 g, 152 mmol), RuCl2(PPh3)3 (0.973 g, 1.015 mmol), and KOH (10.25 g, 183 mmol) were refluxed in 270 mL of toluene for 18 h. Water was collected from the reaction using a Dean-stark trap. The reaction mixture was allowed to cool to room temperature, filtered through a silica gel plug and eluted with 5% ethyl acetate in hexanes. The product was further purified by Kugelrohr distillation to give 23.5 g of crude product, which was crystallized from 60 mL of MeOH to give 8.6 g (32% yield) of the desired product.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
0.973 g
Type
reactant
Reaction Step One
Name
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9]O.[CH3:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:20])=O)[CH:15]=[C:14]([CH3:21])[CH:13]=1.[OH-].[K+]>C1(C)C=CC=CC=1>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[CH:9]=[CH:20][C:18]([C:16]1[CH:17]=[C:12]([CH3:11])[CH:13]=[C:14]([CH3:21])[CH:15]=1)=[N:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)Cl)CO
Name
Quantity
22.6 g
Type
reactant
Smiles
CC1=CC(=CC(=C1)C(=O)C)C
Name
RuCl2(PPh3)3
Quantity
0.973 g
Type
reactant
Smiles
Name
Quantity
10.25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was collected from the reaction
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug
WASH
Type
WASH
Details
eluted with 5% ethyl acetate in hexanes
DISTILLATION
Type
DISTILLATION
Details
The product was further purified by Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
to give 23.5 g of crude product, which
CUSTOM
Type
CUSTOM
Details
was crystallized from 60 mL of MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=CC=C1)C1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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